1-(6-Methylpyrimidin-4-yl)piperidin-3-amine 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1247748-92-0
VCID: VC2826149
InChI: InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3
SMILES: CC1=CC(=NC=N1)N2CCCC(C2)N
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine

CAS No.: 1247748-92-0

Cat. No.: VC2826149

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine - 1247748-92-0

Specification

CAS No. 1247748-92-0
Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name 1-(6-methylpyrimidin-4-yl)piperidin-3-amine
Standard InChI InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3
Standard InChI Key KZDVRUBEWMFQOK-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)N2CCCC(C2)N
Canonical SMILES CC1=CC(=NC=N1)N2CCCC(C2)N

Introduction

Structural Characteristics

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine features a six-membered piperidin-3-amine ring connected to a 6-methylpyrimidin-4-yl group. The compound belongs to the broader class of aminopyrimidines, which have demonstrated significant biological activity across various therapeutic applications. The molecular framework consists of ten carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms, resulting in the molecular formula C₁₀H₁₆N₄ . This heterocyclic structure contains multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions, potentially contributing to its biological activity.

The structural representation of this compound can be described in various chemical notations. The SMILES notation (Simplified Molecular Input Line Entry System) for this compound is CC1=CC(=NC=N1)N2CCCC(C2)N, which encodes the molecular structure in a linear string format . This representation indicates a pyrimidine ring with a methyl group at position 6, connected to a piperidin-3-amine at position 4.

Chemical Identity Parameters

The compound has specific identifiers that are used in chemical databases and literature. The InChIKey, which serves as a fixed-length condensed digital representation of the compound, is KZDVRUBEWMFQOK-UHFFFAOYSA-N . This unique identifier allows for efficient indexing and searching of the compound across chemical databases and literature.

The more detailed International Chemical Identifier (InChI) for the compound is:
InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3

This string provides complete structural information including atomic connectivity, tautomeric state, isotopic information, stereochemistry, and electronic charge.

Physical and Chemical Properties

Molecular Mass and Physical State

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine has a molecular weight consistent with its chemical formula C₁₀H₁₆N₄. Based on structural analysis and comparison with similar compounds, this molecule would likely exist as a solid at room temperature, which is typical for many heterocyclic compounds of similar size and functionality.

Collision Cross Section Data

Mass spectrometry analysis has provided predicted collision cross section (CCS) data for this compound. The collision cross section is an important parameter in ion mobility spectrometry that reflects the effective area of an ion as it travels through a buffer gas. This property is valuable for compound identification and characterization in analytical chemistry.

Table 1: Predicted Collision Cross Section Values for 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.14478144.2
[M+Na]⁺215.12672156.7
[M+NH₄]⁺210.17132152.1
[M+K]⁺231.10066150.2
[M-H]⁻191.13022147.4
[M+Na-2H]⁻213.11217151.6
[M]⁺192.13695146.7
[M]⁻192.13805146.7

These CCS values provide important information for the identification and characterization of this compound in complex mixtures using ion mobility mass spectrometry techniques . The variation in CCS values across different adduct forms reflects how the compound's three-dimensional structure changes when ionized in different ways.

Structural Relationship to Similar Compounds

The chemical structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine bears similarity to other pyrimidine derivatives that have been investigated for biological activity. One such related compound is 6-(3-Methylpiperidin-1-yl)pyrimidin-4-amine, which has the same molecular formula (C₁₀H₁₆N₄) but a different structural arrangement . While 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine has the amino group on the piperidine ring, 6-(3-Methylpiperidin-1-yl)pyrimidin-4-amine has the amino group attached directly to the pyrimidine ring.

This structural similarity suggests that these compounds may share some chemical and biological properties, though their distinct configurations would likely result in different activity profiles and binding characteristics with biological targets. The positional isomerism between these compounds represents an important area for structure-activity relationship studies.

Comparison with Pyrrolopyrimidine Derivatives

The research literature has documented various pyrimidine-containing compounds with biological significance. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective and orally bioavailable inhibitors of Protein Kinase B (PKB or Akt) with potential antitumor activity . These compounds inhibit PKB, an important component of intracellular signaling pathways regulating growth and survival, which is frequently deregulated in cancer.

Although structurally distinct from 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine, these pyrrolopyrimidine derivatives provide context for understanding how pyrimidine-containing molecules can interact with biological systems and suggest potential research directions for investigating similar compounds.

Analytical Characterization

Analytical Methods for Identification

The identification and characterization of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine would typically involve a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the compound's structure through ¹H and ¹³C spectra. Mass spectrometry, particularly when coupled with ion mobility techniques, would utilize the collision cross section data presented in Table 1 to confirm the compound's identity.

Infrared spectroscopy could identify key functional groups, particularly the amine functionality, through characteristic absorption bands. Additionally, X-ray crystallography, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure.

Research Status and Future Directions

Current Research Limitations

Based on the available search results, detailed research specifically focusing on 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine appears limited in the current literature. This suggests an opportunity for further investigation into this compound's properties, synthesis, and potential applications. The compound's structural features, particularly the combination of a methylpyrimidine with an aminopiperidine, warrant exploration in the context of medicinal chemistry and materials science.

Future Research Opportunities

Future research directions for 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine could include:

  • Development of efficient and scalable synthetic routes

  • Comprehensive characterization of its physical, chemical, and biological properties

  • Evaluation of its potential biological activities, particularly in areas where related compounds have shown promise

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs

  • Exploration of its potential as a building block for more complex molecules with specific applications

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